molecular formula C17H19NO2 B1451745 Methyl 4-{[(2-phenylethyl)amino]methyl}benzoate CAS No. 851365-09-8

Methyl 4-{[(2-phenylethyl)amino]methyl}benzoate

Cat. No.: B1451745
CAS No.: 851365-09-8
M. Wt: 269.34 g/mol
InChI Key: DFSACDXGVBVPBP-UHFFFAOYSA-N
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Description

Methyl 4-{[(2-phenylethyl)amino]methyl}benzoate is an organic compound with the molecular formula C17H19NO2 It is a derivative of benzoic acid and is characterized by the presence of a methyl ester group and a phenylethylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-{[(2-phenylethyl)amino]methyl}benzoate typically involves the reaction of 4-formylbenzoic acid with 2-phenylethylamine in the presence of a suitable catalyst. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[(2-phenylethyl)amino]methyl}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions may require reagents like nitric acid for nitration or bromine for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Methyl 4-{[(2-phenylethyl)amino]methyl}benzoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research into its pharmacological effects could lead to the development of new therapeutic agents.

    Industry: It can be utilized in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Methyl 4-{[(2-phenylethyl)amino]methyl}benzoate involves its interaction with molecular targets, such as enzymes or receptors. The phenylethylamine moiety may play a role in binding to specific sites, influencing biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-{[(2-phenylethyl)amino]methyl}benzoate: Similar compounds include other benzoic acid derivatives with different substituents on the aromatic ring or variations in the amine group.

    Phenylethylamine Derivatives: Compounds with similar structures, such as phenylethylamine itself or its derivatives, can be compared in terms of their chemical and biological properties.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse modifications, making it a versatile compound for various applications.

Properties

IUPAC Name

methyl 4-[(2-phenylethylamino)methyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2/c1-20-17(19)16-9-7-15(8-10-16)13-18-12-11-14-5-3-2-4-6-14/h2-10,18H,11-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFSACDXGVBVPBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CNCCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401245075
Record name Methyl 4-[[(2-phenylethyl)amino]methyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401245075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

851365-09-8
Record name Methyl 4-[[(2-phenylethyl)amino]methyl]benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=851365-09-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-[[(2-phenylethyl)amino]methyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401245075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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